molecular formula C30H48O2 B1673296 Karounidiol CAS No. 118117-31-0

Karounidiol

Cat. No. B1673296
M. Wt: 440.7 g/mol
InChI Key: UIXJVDGAGQPTFR-HJOMSTLHSA-N
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Description

Karounidiol is an organic hydroxy compound . It is a natural product found in Lagenaria siceraria, Trichosanthes cucumeroides, and other organisms . It is a triterpenoid that can be found in Trichosanthes kirilowii .


Synthesis Analysis

Karounidiol was isolated from the unsaponifiable matter of the seed oil of Trichosanthes kirilowii Maxim .


Molecular Structure Analysis

Karounidiol has a molecular formula of C30H48O2 . The structure of the skeleton was proved by conversion of the natural product into multiflora-7,9 (11)-dien-3βol .


Physical And Chemical Properties Analysis

Karounidiol has a molecular weight of 440.7 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Extraction and Crystal Structure

Karounidiol, a triterpene component of snakegourd seed, has been extracted and characterized through X-ray diffraction analysis. Its crystal structure, comprising five six-membered rings, was detailed in a study emphasizing its molecular composition (Chao Zhi, 2003).

Anti-tumor and Cytotoxic Activities

Notably, karounidiol has demonstrated significant potential in cancer research. It was found to exhibit cytotoxic activity against human cancer cell lines, especially against human renal cancer. This was part of a broader study evaluating multiflorane-type triterpenoids for their anti-tumor properties (Akihisa et al., 2001).

Chemical Constituents in Various Plants

Further research has isolated and identified karounidiol in various plants, such as Trichosanthes kirilowii and Momordica cochinchinensis. These studies have been crucial in understanding the compound's distribution in nature and potential applications in pharmacology and biochemistry (Liang Xu et al., 2018), (Kan et al., 2006).

HPLC Fingerprinting in Trichosanthes Kirilowii

High-Performance Liquid Chromatography (HPLC) fingerprinting has been used to identify karounidiol in prepared fruits of Trichosanthes kirilowii. This method aids in the quality control of herbal medicines and could be pivotal for standardizing karounidiol-containing products (S. We, 2013).

properties

IUPAC Name

(3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13-dodecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h8,10,22-24,31-32H,9,11-19H2,1-7H3/t22-,23+,24+,26+,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXJVDGAGQPTFR-ZSBHZPGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC=C4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)[C@]3(CC2)C)C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Karounidiol

CAS RN

118117-31-0
Record name (3α,13α,14β,20α)-13-Methyl-26-noroleana-7,9(11)-diene-3,29-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118117-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Karounidiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118117310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
T Akihisa, H Tokuda, E Ichiishi, T Mukainaka, M Toriumi… - Cancer letters, 2001 - Elsevier
Forty-nine multiflorane-type triterpenoids consisting of 11 compounds isolated from the seeds of Trichosanthes kirilowii (Cucurbitaceae) and 38 of their derivatives have been evaluated …
Number of citations: 74 www.sciencedirect.com
K YASUKAWA, T AKIHISA, T TAMURA… - Biological and …, 1994 - jstage.jst.go.jp
… from plants has shown that karounidiol 3-benzoate, particularly, … karounidiol and 7-oxodihydrokarounidiol also strongly inhibit TPA'induced inflammation in mice, and how karounidiol, a …
Number of citations: 42 www.jstage.jst.go.jp
T Akihisa, T Tamura, T Matsumoto… - Journal of the …, 1988 - pubs.rsc.org
Spectroscopic data were used to propose a probable structure for karounidiol [D:C-friedo-oleana-7,9(11)-diene-3α,29-diol] and its 3-benzoate, triterpenes isolated from the seeds of …
Number of citations: 48 pubs.rsc.org
L Xu, CF Tang, C Wu, YC Ma… - Natural Product …, 2018 - journals.sagepub.com
A new noroleanane named as karounitriol (1), together with four known compounds, 7-oxodihydrokarounidiol (2), isokarounidiol (3), karounidiol (4), and stigmasta-7,22-dien-3β-ol were …
Number of citations: 1 journals.sagepub.com
T Akihisa, Y Kimura, Y Kasahara, K Kumaki, S Thakur… - Phytochemistry, 1997 - Elsevier
… Karounidiol and 7-oxodihydrokarounidiol were detected in all of the investigated seed … Moreover, karounidiol (4), a major component of the saponified neutral extract of T. kirilowii seeds, …
Number of citations: 41 www.sciencedirect.com
T AKIHISA, WCMC KOKKE, T TAMURA… - Chemical and …, 1992 - jstage.jst.go.jp
… and ethylenediamine reductions) of karounidiol diacetate (2) … ll)-diene which was identical with karounidiol diacetate (2). We … related to karounidiol (1) and 7—0xodihydrokarounidiol (3). …
Number of citations: 42 www.jstage.jst.go.jp
T Akihisa, J Ogihara, J Kato, K Yasukawa, M Ukiya… - Lipids, 2001 - Springer
Fifty-five triterpenoids consisting of 19 tetracyclic, 32 pentacyclic, and 4 incompletely cyclized triterpenoids, and 2 sterols, mostly isolated from various plant and fungal materials, were …
Number of citations: 116 link.springer.com
J Zhang, Q Jie, Y Zhu - China Pharmacist, 2018 - pesquisa.bvsalud.org
… Using 3, 29-dibenzoyl rarounitriol as a reference, the relative correction factors among karounidiol, vanillic acid, adenosine, quercitrin and cynaro-side were detected by QAMS and their …
Number of citations: 1 pesquisa.bvsalud.org
M Ukiya, T Akihisa, H Tokuda, M Toriumi… - Journal of agricultural …, 2002 - ACS Publications
… Comparison of the 1 H NMR data of 2 with those of karounidiol diacetate ( 5), together with … -3 and C-29 of karounidiol. Alkaline hydrolysis of 2 yielded karounidiol ( 5) and karounidiol 3-…
Number of citations: 109 pubs.acs.org
T AKIHISA, K YASUKAWA, Y KIMURA… - Chemical and …, 1994 - jstage.jst.go.jp
… bonds, and hydroxyl groups in the same position as karounidiol (I), with the exception of the … 4 which was confirmed by chemical correlation with karounidiol (1) isolated from the same …
Number of citations: 59 www.jstage.jst.go.jp

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